Thiophen-2-ol
Overview
Description
Thiophen-2-ol, also known as 2-hydroxythiophene, is an organic compound with the molecular formula C(_4)H(_4)OS. It is a derivative of thiophene, characterized by the presence of a hydroxyl group attached to the second carbon of the thiophene ring. This compound is notable for its aromatic properties and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
Thiophen-2-ol, like other thiophene derivatives, is known to interact with a variety of biological targets. These compounds have been found to exhibit a range of pharmacological properties, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic effects . .
Mode of Action
For instance, some thiophene-based drugs, such as suprofen, act as nonsteroidal anti-inflammatory drugs , while others, like articaine, function as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, depending on their specific targets and modes of action .
Result of Action
Thiophene derivatives are known to have a variety of effects, depending on their specific targets and modes of action .
Action Environment
It is known that the atmospheric oxidation of thiophene can occur, initiated by the hydroperoxyl radical . This suggests that environmental factors such as the presence of certain radicals could potentially influence the action of thiophene derivatives.
Biochemical Analysis
Biochemical Properties
Thiophen-2-ol, like other thiophene derivatives, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiophen-2-ol can be synthesized through several methods. One common approach involves the hydroxylation of thiophene using oxidizing agents. For instance, thiophene can be treated with hydrogen peroxide in the presence of a catalyst to yield this compound. Another method involves the reaction of thiophene with sulfuric acid and subsequent hydrolysis.
Industrial Production Methods: On an industrial scale, this compound is often produced via the catalytic oxidation of thiophene. This process typically involves the use of metal catalysts such as vanadium pentoxide (V(_2)O(_5)) under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Thiophen-2-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form thiophene-2-one using oxidizing agents like potassium permanganate (KMnO(_4)).
Reduction: It can be reduced to thiophene-2-thiol using reducing agents such as lithium aluminum hydride (LiAlH(_4)).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO(_4)), hydrogen peroxide (H(_2)O(_2)).
Reduction: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).
Substitution: Halogenating agents like phosphorus tribromide (PBr(_3)), alkylating agents like methyl iodide (CH(_3)I).
Major Products:
Oxidation: Thiophene-2-one.
Reduction: Thiophene-2-thiol.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
Thiophen-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic electronic materials.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of this compound derivatives in drug development, particularly for their potential as enzyme inhibitors.
Industry: this compound is used in the production of dyes, resins, and as a precursor for various agrochemicals.
Comparison with Similar Compounds
- Thiophene-2-thiol
- Thiophene-2-one
- 2-Methylthiophene
- 2-Bromothiophene
Thiophen-2-ol’s versatility and unique properties make it a valuable compound in both research and industrial applications. Its ability to undergo various chemical transformations and its potential biological activities continue to drive interest in its study and utilization.
Properties
IUPAC Name |
thiophen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4OS/c5-4-2-1-3-6-4/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMPOCLULGAHJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447920 | |
Record name | Thiophen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17236-58-7 | |
Record name | Thiophen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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